molecular formula C20H11Cl3N2OS B3036724 4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide CAS No. 400076-18-8

4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide

Cat. No. B3036724
CAS RN: 400076-18-8
M. Wt: 433.7 g/mol
InChI Key: OQBRYNGDPBBFPE-UHFFFAOYSA-N
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Description

4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide, also known as 4-Chloro-N-5-cyano-2-(2,6-dichlorophenylsulfanyl)-phenylbenzene-1-carboxamide, is a chemical compound that has a variety of applications in scientific research. It is a white solid with a molecular weight of 439.4 g/mol, and a melting point of 230-234°C. It is a synthetic analogue of the naturally occurring amino acid tryptophan, and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Chemical Synthesis and Evaluation

  • Synthesis Techniques and Biological Evaluation : Researchers have developed synthetic pathways for various sulfonamide derivatives, including compounds related to 4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide. These methods often involve nucleophilic substitution reactions and have been evaluated for antitumor activity and interactions with biological molecules, such as thymidylate synthase (Fahim & Shalaby, 2019).

Material Science and Polymers

  • Polymer Synthesis and Properties : In the field of polymer science, derivatives of 4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide are used in synthesizing novel polymers. These materials exhibit unique properties like thermal stability and solubility, contributing to advancements in materials engineering (Mehdipour‐Ataei & Hatami, 2007).

Antimicrobial and Antitubercular Applications

  • Development of Antimicrobial Agents : Compounds derived from 4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide have been investigated for their potential as antimicrobial agents. These studies focus on their efficacy against various bacterial and fungal strains, contributing to the search for new treatment options in infectious diseases (Patel, Patel, & Patel, 2010).

Anticancer Research

  • Investigation in Anticancer Therapies : Some derivatives of 4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide show significant cytotoxic activity against various cancer cell lines. Research in this area contributes to the development of novel anticancer drugs and therapies (Ravichandiran et al., 2019).

Biophysical Studies

  • Crystallographic and Biophysical Analysis : Studies have been conducted to understand the crystal structure and biophysical properties of related sulfonamide compounds. This research provides valuable insights into the molecular interactions and stability of these compounds in various environments, aiding in the design of more effective drugs and materials (Perlovich et al., 2008).

properties

IUPAC Name

4-chloro-N-[5-cyano-2-(2,6-dichlorophenyl)sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N2OS/c21-14-7-5-13(6-8-14)20(26)25-17-10-12(11-24)4-9-18(17)27-19-15(22)2-1-3-16(19)23/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBRYNGDPBBFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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